Fisetinidol

Description

Structure

3D Structure

Properties

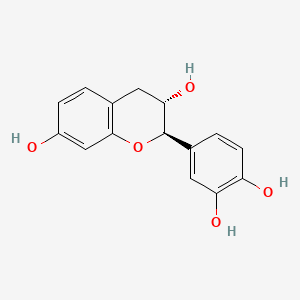

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |

InChI |

InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1 |

InChI Key |

VFZYLYJWCROVLO-DZGCQCFKSA-N |

SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fisetinidol: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavan-3-ol, is a naturally occurring flavonoid found in various plant species. As a member of the flavonoid family, it shares structural similarities with other well-researched compounds like fisetin, exhibiting a range of interesting biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and analysis, and an overview of its known and potential biological activities, drawing parallels with the closely related flavonol, fisetin. The guide also visualizes the stereochemical nuances of the molecule and key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol, is a flavan-3-ol with a core structure consisting of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom.[1][2] The molecule possesses two chiral centers at the C2 and C3 positions of the C ring, giving rise to four possible stereoisomers. The naturally occurring and most commonly studied form is (-)-fisetinidol, which has the (2R,3S) absolute configuration.[2]

The stereochemistry of this compound is crucial for its biological activity. The relative orientation of the hydroxyl groups and the B ring at the chiral centers dictates how the molecule interacts with biological targets such as enzymes and receptors.

Key Structural Features:

-

Flavan-3-ol core: A C6-C3-C6 skeleton.

-

A-ring: Dihydroxylated at positions 5 and 7.

-

B-ring: Dihydroxylated at positions 3' and 4' (a catechol moiety).

-

C-ring: Contains a hydroxyl group at position 3 and the B-ring attached at position 2.

-

Stereocenters: C2 and C3, with the common natural isomer being (2R,3S).

Below is a diagram illustrating the chemical structure and stereochemistry of (-)-fisetinidol.

Caption: Chemical structure and stereochemistry of (-)-fisetinidol.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₅ | [2] |

| Molar Mass | 274.27 g/mol | [2] |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | [2] |

| CAS Number | 490-49-3 | [2] |

| Melting Point | 205-206 °C | [3] |

| Boiling Point (est.) | 568.2 °C at 760 mmHg | [3] |

| Density (est.) | 1.492 g/cm³ | [3] |

| pKa (est.) | 9.56 ± 0.10 | [3] |

| XLogP3 | 0.7 | [2] |

Experimental Protocols

Isolation of this compound from Plant Material

This compound can be isolated from various plant sources, such as the heartwoods of Acacia species. A general protocol for its extraction and isolation is provided below.

Objective: To extract and isolate this compound from plant material.

Materials:

-

Dried and powdered plant material (e.g., heartwood of Acacia mearnsii)

-

Solvents: n-hexane, acetone, ethyl acetate, ethanol, methanol, chloroform

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Rotary evaporator

-

Chromatography columns

-

TLC plates and developing chamber

-

UV lamp

Protocol:

-

Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and other nonpolar compounds.

-

Extraction: The defatted material is then extracted with a polar solvent, typically acetone or a mixture of acetone and water (e.g., 70% acetone), at room temperature with stirring for 24-48 hours. This process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol or an ethanol-water mixture.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ethanol/water, to obtain pure crystals.

-

Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7]

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. A series of dilutions are then made to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound solution at different concentrations.

-

For the blank, 100 µL of methanol is added to 100 µL of the DPPH solution.

-

Ascorbic acid is used as a positive control and is treated in the same way as the this compound samples.

-

-

Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Biological Activities and Signaling Pathways

While research specifically on this compound is less extensive than on its close relative fisetin, the structural similarities suggest that they may share some biological activities. Fisetin is known to possess antioxidant, anti-inflammatory, and anticancer properties.[1][8]

Antioxidant Activity

Like many flavonoids, this compound is expected to exhibit significant antioxidant activity due to the presence of hydroxyl groups, particularly the catechol moiety in the B-ring, which can effectively scavenge free radicals.[6]

Anti-inflammatory Activity

Fisetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8][9][10] It is plausible that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Fisetin has demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[11] These effects are often mediated through the modulation of signaling pathways like PI3K/Akt/mTOR.[12][13] The potential anticancer activity of this compound warrants further investigation.

Signaling Pathways

The biological effects of flavonoids are often attributed to their ability to modulate intracellular signaling cascades. Based on the extensive research on fisetin, the following pathways are likely to be influenced by this compound as well.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a chiral flavonoid with a well-defined chemical structure and stereochemistry that are critical to its biological function. While research on this compound is ongoing, its structural similarity to the extensively studied fisetin suggests a promising potential for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for further investigation into its specific biological mechanisms and potential for drug development. The provided experimental protocols offer a starting point for the extraction, isolation, and evaluation of this intriguing natural compound.

References

- 1. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 490-49-3,(-)-FISETINIDOL | lookchem [lookchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. preprints.org [preprints.org]

- 6. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alleviation of obesity cardiomyopathy by Fisetin through the inhibition of NF-κB/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peerj.com [peerj.com]

- 12. View of Fisetin, a dietary flavonoid induces apoptosis via modulating the MAPK and PI3K/Akt signalling pathways in human osteosarcoma (U-2 OS) cells | Bangladesh Journal of Pharmacology [banglajol.info]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Fisetinidol: A Technical Guide to its Natural Sources and Isolation from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetinidol is a flavan-3-ol, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. As a natural product, its efficient extraction and isolation from plant sources are critical for further research into its pharmacological properties and potential therapeutic applications. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The concentration and ease of extraction can vary significantly depending on the plant source, geographical location, and harvesting time. The primary documented plant sources for this compound are detailed in Table 1.

| Plant Species | Part of Plant Used | Reported Presence of this compound | Reference(s) |

| Burkea africana | Bark | Identified as a minor component among other proanthocyanidins. | [1][2][3] |

| Acacia leucoclada | Not specified | Reported as a constituent of the plant. | [4] |

| Atraphaxis spinosa | Aerial parts | (-)-Fisetinidol has been isolated from this plant. |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a representative methodology for the isolation and purification of this compound from plant material, based on techniques described for the extraction of flavonoids from Burkea africana and general phytochemical practices.

Plant Material Preparation and Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the plant matrix.

Materials:

-

Dried and pulverized plant material (e.g., bark of Burkea africana)

-

80% Aqueous Ethanol

-

Reflux apparatus or maceration setup

-

Filter paper and funnel or vacuum filtration system

-

Rotary evaporator

Procedure:

-

The dried and pulverized plant material (546 g) is subjected to extraction with 80% aqueous ethanol (5 x 2.5 L).[1]

-

The extraction can be performed by refluxing for 30 minutes for each solvent portion or through maceration at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.[1]

-

The combined extracts are filtered to remove solid plant debris.[1]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract (e.g., 177 g, representing a 32% yield from the starting material).[1]

Solvent Partitioning

Objective: To fractionate the crude extract based on polarity to enrich the fraction containing this compound.

Materials:

-

Crude extract

-

Distilled water

-

Diethyl ether

-

Ethyl acetate

-

n-butanol

-

Separatory funnel

Procedure:

-

Suspend the crude extract (170 g) in distilled water (1 L).[1]

-

Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.[1]

-

First, partition against diethyl ether (repeatedly, e.g., 6-16 times with 500 mL portions) until the solvent layer is nearly colorless.[1]

-

Next, partition the remaining aqueous layer against ethyl acetate in the same manner.[1]

-

Finally, partition the aqueous layer with a mixture of ethyl acetate and n-butanol (e.g., 5:1 v/v).[1]

-

Collect each organic fraction and the final aqueous fraction separately.

-

Evaporate the solvents from each fraction using a rotary evaporator to obtain the respective dried fractions. This compound, being a flavan-3-ol, is expected to be enriched in the more polar fractions like ethyl acetate.[1]

Chromatographic Purification

Objective: To isolate pure this compound from the enriched fraction.

Materials:

-

Enriched fraction (e.g., ethyl acetate fraction)

-

Sephadex LH-20 column

-

Solvents for chromatography (e.g., ethanol, acetone, methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., ethanol).[1]

-

Apply the dissolved sample to a Sephadex LH-20 column equilibrated with the appropriate mobile phase (e.g., 96% ethanol).[1]

-

Elute the column with a gradient of solvents, starting with ethanol and potentially increasing polarity with acetone and methanol.[1]

-

Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.[1]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard of this compound would be ideal for comparison.

-

Combine the fractions containing the compound of interest.

-

For final purification to obtain high-purity this compound, preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile with a small percentage of acid like formic acid) can be employed.

Visualization of Experimental Workflow

Caption: General workflow for the isolation of this compound from plant material.

Biological Activity and Signaling Pathways of this compound

It is imperative to distinguish this compound from the structurally similar and more extensively studied flavonol, Fisetin. The majority of the available scientific literature on signaling pathways pertains to Fisetin.

Research specifically detailing the signaling pathways modulated by this compound is currently very limited. The primary reported biological activity for (-)-Fisetinidol is its role as an alpha-glucosidase inhibitor .[4] Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. The precise signaling pathways through which this compound exerts this inhibitory effect have not been extensively elucidated in the reviewed literature.

Due to the scarcity of specific data on this compound's signaling pathways, a diagrammatic representation is not feasible at this time without significant speculation. Researchers are encouraged to investigate this area to uncover the molecular mechanisms underlying the bioactivities of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in plants such as Burkea africana, Acacia leucoclada, and Atraphaxis spinosa. Its isolation can be achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques. While a general protocol can be outlined, specific quantitative data on yields remain elusive in the current literature. Furthermore, a significant knowledge gap exists regarding the specific signaling pathways modulated by this compound, with its role as an alpha-glucosidase inhibitor being the most defined biological activity. This technical guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological potential of this compound.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Antioxidants from the bark of Burkea africana, an African medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidants from the bark of Burkea africana, an African medicinal plant | Semantic Scholar [semanticscholar.org]

- 4. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fisetinidol Biosynthesis in Acacia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetinidol, a flavan-3-ol, is a key precursor in the biosynthesis of proanthocyanidins (condensed tannins) in many plant species, including those of the genus Acacia. Proanthocyanidins are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug development and nutraceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Acacia species, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and regulatory networks. While research specifically on the this compound pathway in Acacia is ongoing, this guide consolidates current knowledge from related species to provide a comprehensive resource.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general flavonoid pathway, commencing from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton and introduce specific hydroxylations and stereochemistry. The core pathway leading to this compound is depicted below.

Enzymes of the this compound Biosynthesis Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

F3'H: Flavonoid 3'-hydroxylase

-

F3H: Flavanone 3-hydroxylase

-

DFR: Dihydroflavonol 4-reductase

-

LAR: Leucoanthocyanidin reductase

Quantitative Data

Quantitative data on the specific enzymes and metabolites of the this compound pathway in Acacia species are limited. The following tables summarize available data on total flavonoid content in select Acacia species and kinetic parameters of key enzymes from other well-characterized plants, which can serve as a reference for researchers.

Table 1: Total Phenolic and Flavonoid Content in Various Acacia Species

| Species | Plant Part | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Acacia mearnsii | Flowers | >300 | >136 | [1] |

| Acacia retinodes | Flowers | >300 | >136 | [1] |

| Acacia dealbata | Leaves | 345.8 - 478.4 | - | [2] |

| Acacia dealbata | Twigs | 367.1 - 526.5 | - | [2] |

| Acacia saligna | Leaves | - | - | [3] |

| Acacia seyal | Leaves | - | - | [3] |

| Acacia xanthophloea | Leaves | - | - | [3] |

| Acacia tortilis | Leaves | - | - | [3] |

| Acacia laeta | Leaves | - | - | [3] |

| Acacia albida | Leaves | - | - | [3] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Kinetic Parameters of Key Enzymes in Flavonoid Biosynthesis (from various plant species)

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| F3H | Oryza sativa | Naringenin | - | - | - | - | [4] |

| Eriodictyol | - | - | - | - | [4] | ||

| DFR | Vitis vinifera | Dihydroquercetin | 24.6 ± 1.5 | - | - | - | [5] |

| Delphinium grandiflorum | Dihydrokaempferol | - | - | - | 6.1 | [6] | |

| Dihydroquercetin | - | - | - | 2.0 | [6] | ||

| Dihydromyricetin | - | - | - | 0.5 | [6] | ||

| LAR | Desmodium uncinatum | 3,4-cis-leucocyanidin | - | ~10 µmol min-1 mg-1 protein | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

Objective: To determine the enzymatic activity of DFR in converting dihydroquercetin to leucocyanidin.

Methodology:

-

Enzyme Extraction:

-

Grind 0.2–0.5 g of plant tissue (e.g., leaves, flowers) into a fine powder in liquid nitrogen.

-

Extract proteins in 3 ml of extraction buffer (0.1 M Tris-HCl buffer, pH 7.0).

-

Centrifuge the suspension and precipitate proteins from the supernatant using 80% saturated ammonium sulfate.

-

Collect the protein pellet by centrifugation and resuspend in 50 µl of extraction buffer.[8]

-

-

Reaction Mixture:

-

Prepare a 500 µL reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

2 mM NADPH

-

150 µM Dihydroquercetin (DHQ)

-

100–200 µg of crude enzyme extract[8]

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 to 4 hours.[8]

-

-

Product Extraction and Detection:

-

Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Evaporate the ethyl acetate extract and dissolve the residue in 20 µL of 5% hydrochloric acid in n-butanol.

-

Boil the sample for 8 minutes to convert leucocyanidin to the colored cyanidin.

-

Evaporate the sample and redissolve in methanol for analysis by HPLC at 520 nm.[8]

-

Protocol 2: Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to this compound (or catechin).

Methodology:

-

Substrate Preparation:

-

Leucocyanidin can be synthesized from dihydroquercetin using a purified DFR enzyme or through chemical reduction.

-

-

Reaction Mixture:

-

Prepare a 200 µL reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

1 mM NADPH

-

0.1 mM 3,4-cis-leucocyanidin

-

Purified recombinant LAR protein or a crude protein extract[9]

-

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 20-60 minutes).

-

-

Product Analysis:

-

Terminate the reaction by adding an equal volume of ethyl acetate.

-

Analyze the organic phase by HPLC using a C18 column to quantify the formation of this compound or catechin.[9]

-

Protocol 3: Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in Acacia extracts.

Methodology:

-

Sample Preparation:

-

Extract flavonoids from dried and powdered plant material using a suitable solvent (e.g., 80% methanol).

-

Concentrate the extract and redissolve in the initial mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Generate a calibration curve using a certified this compound standard.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

-

Regulatory Network of this compound Biosynthesis

The biosynthesis of proanthocyanidins, and by extension this compound, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of three types of transcription factors: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins.[5][10] While the specific components of the MBW complex in Acacia have yet to be fully elucidated, the model from other legumes provides a strong framework for understanding this regulation.

References

- 1. A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species | MDPI [mdpi.com]

- 2. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. visualization - How to typeset gene regulatory networks - Biology Stack Exchange [biology.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 10. Multiple bHLH/MYB-based protein complexes regulate proanthocyanidin biosynthesis in the herbage of Lotus spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Fisetinidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavan-3-ol, is a flavonoid compound found in various plant species. As a member of the flavonoid family, it has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its chemical structure and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for potential pharmaceutical applications.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | [1][2] |

| Synonyms | (-)-Fisetinidol, 3,7,3',4'-Tetrahydroxyflavan | [1][3] |

| CAS Number | 490-49-3 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |

| Molecular Weight | 274.27 g/mol | [1] |

| Melting Point | 205-206 °C | [3] |

| Boiling Point | 568.2 °C at 760 mmHg | [3] |

| Density | 1.492 g/cm³ | [3] |

| XLogP3 | 0.7 | [1] |

| pKa | 9.56 ± 0.10 (Predicted) | [3] |

| Appearance | Solid (form varies) | |

| Solubility | Information on the solubility of this compound in common laboratory solvents is not readily available in the cited literature. However, flavonoids, in general, exhibit a range of solubilities depending on their specific structure and the polarity of the solvent.[4][5] Generally, they have low solubility in water and are more soluble in organic solvents such as acetone, acetonitrile, and alcohols.[6][7] |

Chemical Structure

The chemical structure of this compound is fundamental to its physical properties and biological activity. Below is a 2D representation of the molecule generated using the DOT language.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline generalized methodologies for key analytical techniques.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]

-

Heating: The sample is heated at a controlled rate.[8]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[10]

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Procedure:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.[7]

-

The saturated solution is then filtered to remove any undissolved solid.[7]

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency radiation in a magnetic field, the nuclei generate a spectrum that provides information about the chemical environment and connectivity of atoms within the molecule.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[11]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.[11][12]

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to confirm the structure of this compound.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation patterns.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z ratio and detected.

General Protocol (e.g., using HPLC-ESI-QTOF-MS):

-

Sample Introduction: A solution of this compound is introduced into the mass spectrometer, often via an HPLC system for separation from any impurities.

-

Ionization: The sample is ionized, for example, using Electrospray Ionization (ESI), which is a soft ionization technique suitable for flavonoids.

-

Mass Analysis: The ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) analyzer, which measures their m/z with high accuracy.

-

Fragmentation Analysis (MS/MS): To obtain structural information, precursor ions of this compound can be selected and fragmented, and the m/z of the resulting fragment ions are measured.[13]

-

Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern provides evidence for the compound's structure.[13]

Biological Activity and Signaling Pathways

This compound, like its more studied analog fisetin, is known for its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.

Antioxidant Activity via the NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Fisetin has been shown to activate this pathway.[14][15][16]

Anti-inflammatory Activity via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in inflammation. Fisetin has been demonstrated to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[14]

References

- 1. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. scite.ai [scite.ai]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. news-medical.net [news-medical.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]

Fisetinidol: A Technical Overview of its Chemical Properties and Biological Significance

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Fisetinidol, a flavanol of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and summarizes available data on its biological activities. While research specifically on this compound is limited, this guide also draws comparisons with the closely related and more extensively studied flavonoid, fisetin, to highlight potential areas for future investigation.

Core Chemical Identifiers

This compound is a flavanol, a type of flavonoid.[1] Its unique chemical structure gives rise to its biological properties.

| Identifier | Value | Source |

| CAS Number | 490-49-3 | [1][2][3] |

| Systematic IUPAC Name | (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol | [1] |

| Common IUPAC Name | (2R,3S)-Flavan-3,3′,4′,7-tetrol | [1] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |

| Molecular Weight | 274.27 g/mol | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Melting Point | 205-206 °C | [3] |

| Boiling Point (Predicted) | 568.2 ± 50.0 °C | [3] |

| Density (Predicted) | 1.492 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.56 ± 0.10 | [3] |

Biological Activity and Potential Signaling Pathways

Direct research on the signaling pathways of this compound is not extensively available in current literature. However, its role as an alpha-glucosidase inhibitor has been reported.[2] Much of the understanding of the potential mechanisms of action for flavanols like this compound is derived from studies on the structurally similar flavonoid, fisetin.

Fisetin has been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. These pathways are of significant interest in cancer research and other disease areas. The primary signaling pathways associated with fisetin, and by extension, potentially relevant to this compound, include:

-

PI3K/Akt/mTOR Pathway: Fisetin has been observed to inhibit this pathway, which is central to cell growth, survival, and proliferation.[4]

-

NF-κB Pathway: Fisetin can suppress the activation of NF-κB, a key regulator of inflammatory responses.[5]

-

ERK1/2 Pathway: Fisetin has been shown to regulate the ERK1/2 signaling cascade, which is involved in cell proliferation and differentiation.[5]

-

Nrf2-ARE Pathway: Fisetin can activate the Nrf2-antioxidant response element pathway, a critical mechanism for cellular protection against oxidative stress.[6]

It is important to emphasize that while these pathways are well-documented for fisetin, further research is required to confirm their direct modulation by this compound.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, based on standard methodologies for the study of flavonoids, the following general protocols can be adapted.

General Protocol for Extraction and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound from a plant source. The specific solvents and chromatography conditions may require optimization depending on the plant matrix.

-

Extraction:

-

Air-dry and grind the plant material to a fine powder.

-

Perform solvent extraction using a suitable solvent such as ethanol or methanol. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

-

Solvent Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

-

-

Chromatographic Purification:

-

Subject the this compound-rich fraction to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol, or ethyl acetate and hexane) to separate this compound from other compounds.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing the purified compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

General Bioassay Protocol for Assessing Alpha-Glucosidase Inhibition

This protocol provides a framework for evaluating the inhibitory activity of this compound against alpha-glucosidase, a key enzyme in carbohydrate metabolism.

-

Preparation of Reagents:

-

Prepare a solution of alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare various concentrations of this compound and a positive control (e.g., acarbose).

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add the enzyme solution to wells containing different concentrations of this compound or the positive control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

-

Data Analysis:

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of this compound's potential biological interactions and the experimental processes involved in its study, the following diagrams are provided.

Caption: Potential signaling pathways modulated by fisetin, which may be relevant for this compound.

Caption: General experimental workflow for the study of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-FISETINIDOL | 490-49-3 [chemicalbook.com]

- 4. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fisetin inhibits laryngeal carcinoma through regulation of AKT/NF-κB/mTOR and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Fisetinidol: A Historical and Technical Retrospective on its Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the early discovery and historical research surrounding Fisetinidol, a flavan-3-ol that has garnered interest for its role as a monomeric unit of condensed tannins, also known as proanthocyanidins. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational research that paved the way for our current understanding of this bioactive compound.

Introduction: The Quest for the Building Blocks of Tannins

The mid-20th century marked a pivotal era in the study of natural products, with chemists diligently working to unravel the complex structures of plant-derived compounds. Among these, the condensed tannins, responsible for the astringent properties of many foods and beverages and used extensively in the leather industry, presented a significant analytical challenge. It was understood that these polymeric materials were constructed from smaller flavonoid-like units, and the race was on to isolate and characterize these fundamental building blocks. It was in this scientific context that this compound was first brought to light.

The Pioneering Isolation of (-)-Fisetinidol

The first documented isolation of (-)-Fisetinidol was a landmark achievement by D.G. Roux and E. Paulus, published in their 1961 paper, "Condensed tannins. 7. Isolation of (-)-7:3':4'-trihydroxyflavan-3-ol [(-)-fisetinidol], a naturally occurring catechin from black-wattle heartwood"[1]. Their work focused on the heartwood of the Black Wattle tree (Acacia mearnsii), a rich source of condensed tannins.

Experimental Protocol: The Path to Pure this compound

The isolation of (-)-Fisetinidol from Acacia mearnsii heartwood was a meticulous process, reflecting the techniques of the time. The general workflow involved extraction, solvent partitioning, and multiple stages of chromatography.

Experimental Workflow for the Isolation of (-)-Fisetinidol

References

Pharmacokinetic profile and ADME studies of Fisetinidol

An In-depth Technical Guide to the Pharmacokinetic Profile and ADME Studies of Fisetin

A Note to the Reader: Initial searches for "Fisetinidol" yielded limited publicly available data regarding its specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound is a flavan-3-ol, and while it is structurally related to the more extensively studied flavonol Fisetin , detailed experimental data on its disposition in biological systems is scarce. This guide will, therefore, focus on the comprehensive pharmacokinetic profile and ADME studies of Fisetin, a compound with a robust body of research that is likely of primary interest to researchers, scientists, and drug development professionals.

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. It has garnered significant scientific interest for its potential therapeutic applications, attributed to its antioxidant, anti-inflammatory, and senolytic properties. However, the clinical utility of fisetin is influenced by its pharmacokinetic profile, particularly its low bioavailability and rapid metabolism. Understanding the ADME characteristics of fisetin is crucial for the development of effective therapeutic strategies.

Pharmacokinetic Profile of Fisetin

The pharmacokinetic profile of fisetin is characterized by rapid metabolism and elimination, which presents challenges for achieving sustained therapeutic concentrations.

Absorption and Bioavailability

Fisetin exhibits poor oral bioavailability.[1][2] Following oral administration, the parent form of fisetin is only transiently detected in the bloodstream, with sulfate and glucuronide conjugates being the predominant circulating forms.[3][4] Studies in rats have shown that after an oral dose of 50 mg/kg, the parent fisetin was only present during the absorption phase.[3] The low bioavailability is attributed to its poor aqueous solubility and extensive first-pass metabolism in the gastrointestinal tract and liver.[5]

To address this limitation, various formulation strategies have been explored to enhance the oral bioavailability of fisetin. These include liposomal encapsulation and the use of nanoparticle-based delivery systems. For instance, a liposomal formulation of fisetin was found to increase its relative bioavailability by 47-fold in mice compared to free fisetin.[6][7]

Distribution

Preclinical studies indicate that fisetin is distributed to various tissues, with the highest concentrations typically found in the intestines, kidneys, and liver.[4]

Metabolism

Fisetin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[3] The primary metabolites identified are fisetin glucuronides and sulfates.[3]

A significant metabolic pathway for fisetin is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form the active metabolite geraldol (3,4',7-trihydroxy-3'-methoxyflavone).[8][9] Pharmacokinetic studies in mice have revealed that geraldol is the major circulating metabolite after fisetin administration, with substantially higher systemic exposure than the parent compound.[8][9] This suggests that the biological activities observed after fisetin administration may be partly attributable to geraldol.[9]

Excretion

Fisetin and its metabolites are primarily eliminated through biliary excretion.[10] Studies in rats have shown that a significant portion of administered fisetin is excreted in the bile as sulfate and glucuronide conjugates.[10] The biliary excretion of fisetin appears to be mediated by P-glycoprotein.[10] Urinary excretion also contributes to the elimination of fisetin metabolites.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of fisetin from preclinical studies.

Table 1: Pharmacokinetic Parameters of Fisetin in Mice after Intraperitoneal Administration (223 mg/kg)

| Parameter | Value | Reference |

| Cmax (µg/mL) | 2.5 | [9] |

| Tmax (min) | 15 | [9] |

| T½ (rapid phase) (h) | 0.09 | [9] |

| T½ (terminal phase) (h) | 3.1 | [9] |

Table 2: Comparative Bioavailability of Fisetin and a Fisetin-HPβCD Inclusion Complex in Polymeric Nanoparticles (FHIC-PNP) in Mice after Oral Administration (10 mg/kg equivalent)

| Formulation | Cmax (ng/mL) | Reference |

| Pure Fisetin | 69.34 | [5] |

| FHIC-PNP | 610.33 | [5] |

Experimental Protocols

In Vivo Pharmacokinetic Studies

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][5]

Administration:

-

Oral (p.o.): Fisetin is suspended in a suitable vehicle (e.g., carboxymethylcellulose) and administered by oral gavage.[3]

-

Intravenous (i.v.): Fisetin is dissolved in a vehicle like polyethylene glycol and administered via the tail vein.

-

Intraperitoneal (i.p.): Fisetin is dissolved in a suitable solvent and injected into the peritoneal cavity.[9]

Sample Collection: Blood samples are collected at predetermined time points via cardiac puncture or from the tail vein into heparinized tubes.[3] Plasma is separated by centrifugation and stored at -80°C until analysis. For biliary excretion studies, the bile duct is cannulated for bile collection.[10]

Sample Analysis: Plasma, bile, and urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the parent fisetin for total fisetin quantification.[3]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the quantification of fisetin in biological samples.[12][13][14]

-

Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 0.1% orthophosphoric acid) is often employed in an isocratic or gradient elution mode.[13][14]

-

Detection: UV detection is performed at the maximum absorbance wavelength of fisetin, which is around 362 nm.[13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for metabolite identification, LC-MS/MS is the method of choice.[8]

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: Multiple reaction monitoring (MRM) is used to specifically detect and quantify fisetin and its metabolites.[8]

Visualizations

Metabolic Pathway of Fisetin

Caption: Primary metabolic pathways of Fisetin.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

- 1. Fisetin-In Search of Better Bioavailability-From Macro to Nano Modifications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposomal encapsulation of the natural flavonoid fisetin improves bioavailability and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Biliary Excretion of Fisetin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nutrikinetics and urinary excretion of phenolic compounds after a 16-week supplementation with a flavanone-rich ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]

- 13. Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT [ijsat.org]

- 14. ijsat.org [ijsat.org]

Whitepaper: In Silico Prediction of Fisetinidol Molecular Targets

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavanol found in various plants, belongs to the flavonoid family, a class of compounds renowned for their diverse biological activities.[1][2] While its therapeutic potential is of significant interest, a comprehensive understanding of its molecular mechanisms requires the precise identification of its protein targets. This technical guide outlines a systematic in silico approach for predicting the molecular targets of this compound. It details methodologies for computational target fishing, including reverse docking and ligand-based strategies, provides protocols for subsequent experimental validation, and visualizes complex workflows and signaling pathways. The aim is to provide a robust framework for researchers to elucidate the polypharmacology of this compound, accelerating its development as a potential therapeutic agent.

Introduction to In Silico Target Prediction

Target identification is a critical first step in modern drug discovery, serving to uncover the mechanism of action of bioactive molecules.[3] In silico target prediction, or "target fishing," has emerged as an efficient and cost-effective strategy to identify potential protein targets for a small molecule by leveraging computational tools.[3][4] This approach can predict molecular mechanisms, identify potential off-targets to foresee side effects, and aid in drug repurposing efforts.[4][5]

The primary computational strategies are categorized as either receptor-based or ligand-based.[4][6]

-

Receptor-Based Methods: These approaches, such as reverse docking, screen a single ligand against a vast library of 3D protein structures to identify potential binding partners based on docking scores and binding energies.[5][7]

-

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often bind to similar targets.[6] They use the chemical structure of the query molecule (this compound) to search for known ligands with similar properties and infer their biological targets.[8]

This guide will focus on providing a practical framework for applying these techniques to this compound.

Predicted Molecular Targets for Structurally Related Flavonoids

Direct in silico studies on this compound are limited. However, extensive research exists for the structurally similar flavonol, Fisetin. This data serves as a strong starting point for identifying high-probability targets for this compound.

| Predicted/Identified Target | Method of Identification | Biological Role / Pathway | Reference |

| mTOR (mammalian Target of Rapamycin) | Inverse Docking, In Silico Modeling, In Vitro Kinase Assay | Cell growth, proliferation, survival; PI3K/Akt/mTOR Pathway | [9][10][11] |

| CDK2 (Cyclin-Dependent Kinase 2) | Inverse Docking, In Vitro Kinase Assay | Cell cycle regulation | [9][11] |

| c-Kit (Receptor Tyrosine Kinase) | Inverse Docking, In Vitro Kinase Assay | Cell survival and proliferation | [9][11] |

| PI3K/Akt | In Vitro and In Vivo Studies | Cell survival, proliferation, anti-apoptosis | [10][12] |

| ERK/MAPK | Gene Expression Analysis, Western Blot | Cell proliferation, differentiation, survival | [13][14] |

| β-tubulin | In Silico Molecular Docking | Cell structure, mitosis | [12] |

| CDK6 (Cyclin-Dependent Kinase 6) | Molecular Dynamics Simulation | Cell cycle regulation | [12] |

| NF-κB (Nuclear Factor kappa B) | Western Blot, Flow Cytometry | Inflammation, cell survival | [10][13] |

Methodologies for In Silico Target Prediction

Protocol 1: Reverse Docking

Reverse docking evaluates the binding potential of a single ligand against a large collection of protein structures.[5][15] This method is invaluable for discovering novel targets and understanding polypharmacology.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 442397).[2]

-

Prepare the ligand using software like AutoDock Tools or Schrödinger's LigPrep. This involves adding hydrogen atoms, assigning correct bond orders, and generating possible ionization and tautomeric states at a physiological pH (e.g., 7.4).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Protein Target Database Preparation:

-

Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). Specialized, curated databases for docking can also be used (e.g., scPDB, PDBbind).

-

Pre-process the entire protein dataset: remove water molecules and existing ligands, add polar hydrogens, repair missing side chains, and assign partial charges using tools like PDB2PQR or the Protein Preparation Wizard in Maestro.

-

Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

-

-

Molecular Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically dock the prepared this compound structure into the defined binding site of each protein in the database.[5]

-

The program will generate multiple binding poses for this compound within each protein's active site and calculate a corresponding docking score or binding energy for each pose.

-

-

Post-Docking Analysis and Hit Selection:

-

Rank all protein targets based on their docking scores. A more negative binding energy typically indicates a more favorable interaction.[12]

-

Filter the ranked list. Apply a scoring threshold to select the top candidates.

-

Perform visual inspection of the binding poses for the top-ranked protein-ligand complexes. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to ensure the binding mode is plausible.

-

Cluster the results based on protein families to identify trends (e.g., a preference for kinases).

-

Workflow Visualization:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, inverse docking-assisted identification and in vitro biological characterization of Flavonol-based analogs of fisetin as c-Kit, CDK2 and mTOR inhibitors against melanoma and non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Inverse Docking-Assisted Identification and in vitro Biological Characterization of Flavonol-based Analogs of Fisetin as c-Kit, CDK2 and mTOR Inhibitors against Melanoma and Non-melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fisetin inhibits laryngeal carcinoma through regulation of AKT/NF-κB/mTOR and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

Fisetinidol: A Review of a Flavonoid with Limited Current Research

A comprehensive literature review for Fisetinidol, a flavanol, reveals a notable scarcity of in-depth research into its specific biological activities, signaling pathways, and quantitative experimental data. The majority of scientific literature focuses on a related and more extensively studied flavonoid, Fisetin. This technical guide will therefore pivot to a comprehensive overview of the significant research surrounding Fisetin, while noting the limited data available for this compound itself. This approach is taken to provide a valuable resource for researchers, scientists, and drug development professionals who may be investigating this class of compounds.

This compound is a flavanol, a type of flavonoid.[1] It is structurally different from Fisetin, which is a flavonol. While both are polyphenolic compounds found in plants, the current body of scientific literature does not provide sufficient data to fulfill the requirements of a detailed technical guide on this compound's biological activities and mechanisms of action.

The remainder of this guide will focus on the wealth of information available for Fisetin .

Fisetin: A Flavonol with Diverse Biological Activities

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous fruits and vegetables, including strawberries, apples, persimmons, grapes, and onions.[2][3] It has garnered significant attention in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[4][5][6]

Quantitative Data on the Biological Activity of Fisetin

The following tables summarize key quantitative data from various studies on Fisetin's biological activities.

Table 1: In Vitro Anticancer Activity of Fisetin

| Cell Line | Cancer Type | Assay | Concentration/Dose | Effect | Reference |

| PC-3 | Prostate Cancer | Autophagy Induction | - | Treatment for 72h resulted in induction of cytotoxic autophagy. | [7] |

| HepG-2 | Liver Cancer | Growth Inhibition, Apoptosis | Not Specified | Induced growth inhibition and apoptosis. | [8] |

| Caco-2 | Colorectal Cancer | Growth Inhibition, Apoptosis | Not Specified | Induced growth inhibition and apoptosis. | [8] |

| Suit-2 | Pancreatic Cancer | Growth Inhibition, Apoptosis | Not Specified | Induced growth inhibition and apoptosis. | [8] |

| B164A5 | Murine Melanoma | Antiproliferative, Pro-apoptotic | Not Specified | Demonstrated in vitro chemopreventive activity. | [9] |

| LN229 | Glioblastoma | Cytotoxicity, Apoptosis, DNA Damage | 40-80 μM | Induced cytotoxicity, apoptosis, and DNA damage. | [5] |

| MCF-7 | Human Breast Cancer | Growth Inhibition (GI50) | Not Specified | GI50 value decreased by 65.737% with fisetin micelles compared to free fisetin. | [10] |

Table 2: In Vivo Anticancer Activity of Fisetin

| Animal Model | Cancer Type | Dose | Effect | Reference |

| Lewis Lung Carcinoma-bearing mice | Lung Carcinoma | Not Specified | Marked decrease in tumor volume compared to untreated mice. | [6] |

| Lewis Lung Carcinoma-bearing mice | Lung Carcinoma | 36.6 mg/kg (nanoemulsion) vs. 223 mg/kg (free fisetin) | 53% reduction in tumor size with nanoemulsion. | [10] |

Table 3: Bioavailability and Formulation of Fisetin

| Formulation | Parameter | Value | Reference |

| Free Fisetin | Oral Bioavailability | 44% | |

| Fisetin-loaded SNEDDS | Permeability (in vitro) | 3.79-fold higher than free fisetin | [10] |

| Fisetin Nanoemulsion (intravenous) | AUC | ~8-fold greater than orally administered fisetin-loaded SNEDDS | [10] |

| FST-loaded nanoparticles | Particle Size | 187.9 nm | |

| FST-loaded nanoparticles | Encapsulation Efficiency | 79.3% | [3] |

| FST-loaded nanoparticles | Dissolution | 3.06-fold increase | [3] |

| FST-loaded nanoparticles | Permeability (duodenum) | 4.9-fold increase | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. While specific protocols are often detailed within the supplementary materials of published papers, the following provides an overview of common experimental procedures used in Fisetin research.

Cell Viability and Proliferation Assays (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Method:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Fisetin for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.[10]

-

Apoptosis Assays (Annexin V-PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

-

Method:

-

Treat cells with Fisetin for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.[9]

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to analyze their expression levels and post-translational modifications (e.g., phosphorylation).

-

Method:

-

Lyse Fisetin-treated and control cells in a suitable lysis buffer.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, NF-κB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5]

-

DNA Damage Assays (Alkaline Comet Assay and γH2AX Assay)

-

Alkaline Comet Assay Principle: Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

-

γH2AX Assay Principle: Detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.

-

Method (General):

-

Treat cells with Fisetin.

-

For the Comet Assay, embed cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions. Stain the DNA and visualize the comets.

-

For the γH2AX Assay, fix and permeabilize the cells, then stain with an antibody specific for γH2AX. Analyze by flow cytometry or fluorescence microscopy.[5]

-

Signaling Pathways Modulated by Fisetin

Fisetin exerts its pleiotropic effects by modulating a multitude of intracellular signaling pathways.

1. PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. Fisetin has been shown to inhibit this pathway in various cancer cells.[7] It can downregulate key components like Raptor and Rictor, leading to the inhibition of both mTORC1 and mTORC2 complexes.[7]

2. NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Fisetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[11]

3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Fisetin's effect on this pathway can be cell-type specific, sometimes leading to inhibition and other times to sustained activation, influencing cellular outcomes.[12]

4. NRF2-mediated Oxidative Stress Response: Fisetin can activate the NRF2 pathway, a key regulator of the cellular antioxidant response, leading to the upregulation of antioxidant enzymes.[12]

5. Cell Cycle Regulation: Fisetin can induce cell cycle arrest, often at the G2/M or S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13]

6. Apoptosis Pathways: Fisetin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins (e.g., decreasing Bcl-2 and increasing Bax) and activate caspases (e.g., caspase-3).[13]

Visualizations of Signaling Pathways and Workflows

Fisetin's Impact on the PI3K/Akt/mTOR Signaling Pathway

Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell survival.

General Experimental Workflow for Assessing Fisetin's Anticancer Activity

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The flavonoid fisetin as an anticancer agent targeting the growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Perspectives for Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxic and Cytotoxic Activity of Fisetin on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physico-chemical and Biological Evaluation of Flavonols: Fisetin, Quercetin and Kaempferol Alone and Incorporated in beta Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ameliorative effect of fisetin against lipopolysaccharide and restraint stress-induced behavioral deficits via modulation of NF-κB and IDO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kaempferol and Fisetin-Related Signaling Pathways Induce Apoptosis in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fisetinidol: An Enigmatic Flavonoid with Unexplored Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fisetinidol, a flavanol found in select plant species, presents a largely uncharted frontier in the landscape of flavonoid research. Despite its structural similarity to the extensively studied flavonol, fisetin, a comprehensive review of the current scientific literature reveals a significant scarcity of data on this compound's biological activities, mechanisms of action, and overall potential as a lead compound for drug development. This technical guide serves to consolidate the limited available information on this compound while providing a detailed comparative analysis of its well-researched counterpart, fisetin, to offer context and potential avenues for future investigation.

This document will first outline the known chemical and physical properties of this compound, its natural sources, and its single reported biological activity. Subsequently, in light of the data gap, this guide will pivot to a comprehensive overview of fisetin, detailing its established pharmacological effects, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates. This comparative approach aims to equip researchers with the foundational knowledge and technical insights necessary to embark on the systematic exploration of this compound's therapeutic promise.

This compound: Current State of Knowledge

This compound, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol, is a flavan-3-ol, a class of flavonoids that includes catechins.[1][2] Its chemical structure is distinct from the flavonol fisetin, primarily in the saturation of the C2-C3 bond and the absence of a ketone group at the C4 position of the C ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its potential for bioavailability and for designing future experimental studies.

| Property | Value | Source |

| Molecular Formula | C15H14O5 | PubChem[1] |

| Molecular Weight | 274.27 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Natural Sources

This compound has been isolated from a limited number of plant species. Its reported natural occurrences include:

Biological Activity and Therapeutic Potential: A Notable Data Deficit